molecular formula C5H9N3O B2524524 3-(Azidomethyl)oxolane CAS No. 85182-08-7

3-(Azidomethyl)oxolane

Cat. No. B2524524
CAS RN: 85182-08-7
M. Wt: 127.147
InChI Key: MTQUFUWHSLBOND-UHFFFAOYSA-N
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Description

3-(Azidomethyl)oxolane, also referred to as 3-azidomethyl-3-methyl oxetane (AMMO) in some studies, is an energetic oxetane monomer that has been investigated for its potential use in energetic binders for solid rocket propellants. This compound is of interest due to its energetic azido groups and its ability to form polymers with desirable properties for applications in the field of energetic materials .

Synthesis Analysis

The synthesis of 3-(Azidomethyl)oxolane involves multiple steps, starting from the preparation of precursors such as 3-hydroxymethyl-3-methyl oxetane (HMMO) and its subsequent tosylation to form methoxytosyl-3-methyl oxetane (MTMO). The azidation step is then performed using sodium azide to obtain the final product, AMMO. The reported yields for these steps are high, indicating an efficient synthesis process . Other studies have focused on improving the synthesis of related az

Scientific Research Applications

Energetic Binder Applications

Poly(3-azidomethyl-3-methyl oxetane) and its derivatives are explored as energetic binders for solid rocket propellants, offering an alternative to traditional polybutadiene binders. The synthesis process involves the azidation of preformed polymers, providing a method to safely introduce energetic functionality into the binder material. This process not only assures good yield and purity but also maintains low shock and friction sensitivity, making it safer for handling and use in energetic material applications (Barbieri et al., 2006).

Synthesis of Azidated Oxetanes

The synthesis of 3-(Azidomethyl)oxolane and related compounds, such as 3,3-bis(azidomethyl)oxetane (BAMO), involves multi-step processes starting from tosylated or brominated precursors. These methods aim to produce these compounds efficiently and at a large scale, which are crucial for their application in energetic materials. Optimization of these synthetic routes has led to substantial yields, demonstrating the viability of these compounds for industrial-scale production (Maksimowski et al., 2017).

Thermal Decomposition and Stability

Studies on the thermal decomposition of azidated oxetanes and their polymers provide insights into their stability and decomposition pathways. Understanding these aspects is critical for their application in energetic materials, where thermal stability and controlled decomposition are paramount. The decomposition behavior of these compounds, including the effect of additives such as TiO2 on their stability, has been explored to ensure their safe storage and performance as energetic materials (Lee & Litzinger, 2002).

Copolymerization and Material Properties

The copolymerization of azidomethyl-substituted oxetanes leads to materials with specific structural properties. By manipulating the molecular architecture of these polymers, researchers can tailor their physical properties, such as glass transition temperature, mechanical strength, and energetic performance. The study of statistical block copolymers and their morphology opens up possibilities for designing materials with desired characteristics for specific applications (Mukhametshin et al., 2017).

Safety And Hazards

The specific safety and hazards associated with 3-(Azidomethyl)oxolane are not specified in the retrieved sources .

Future Directions

3-(Azidomethyl)oxolane and its derivatives have potential applications in the field of energetic polymers and binders. They could provide higher specific impulse and burn rates over traditional ingredients like hydroxyl terminated polybutadiene (HTPB), making them attractive for use in space operations .

properties

IUPAC Name

3-(azidomethyl)oxolane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3O/c6-8-7-3-5-1-2-9-4-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTQUFUWHSLBOND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1CN=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

127.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)oxolane

Synthesis routes and methods

Procedure details

Add sodium azide (1.5 g, 23 mmol, 1.5 equiv) to a solution of methanesulfonic acid tetrahydro-furan-3-ylmethyl ester (2.76 g, 15.3 mmol, 1 equiv) in anhydr DMF (10 mL). Heat the reaction mixture at 50° C. for 16 h. Dilute the reaction mixture with H2O (100 mL) and extract with Et2O (2×50 mL). Wash the combined organic layers with H2O (2×50 mL), dry (anhydr Na2SO4), and rotary evaporate (40° C.) to yield 1.20 g (61.6%) of 3-azidomethyl-tetrahydro-furan as a nearly-colorless liquid.
Quantity
1.5 g
Type
reactant
Reaction Step One
Quantity
2.76 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step Two

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